molecular formula C18H22N2O4S3 B2897819 Methyl 4-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)benzoate CAS No. 1428352-22-0

Methyl 4-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)benzoate

Cat. No. B2897819
M. Wt: 426.56
InChI Key: SLGKXPNXWJIUOM-UHFFFAOYSA-N
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Description

“Methyl 4-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)benzoate” is a complex organic compound. It contains a methylthiazol group, which is a sulfur and nitrogen-containing heterocycle, linked to a piperidine ring via a sulfur bridge . The piperidine ring is further linked to a benzoate group via a sulfonyl bridge .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring via a sulfur bridge is a methylthiazol group, which is a five-membered ring containing sulfur and nitrogen atoms. The piperidine ring is also linked to a benzoate group via a sulfonyl bridge .

Scientific Research Applications

Drug Metabolism and Enzymatic Interactions

Studies have identified the metabolic pathways and enzyme interactions of compounds structurally similar to "Methyl 4-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)benzoate." For example, research on the oxidative metabolism of a novel antidepressant revealed insights into its conversion to various metabolites through enzyme-catalyzed processes, highlighting the roles of cytochrome P450 enzymes in drug metabolism (Hvenegaard et al., 2012).

Structural and Spectroscopic Analysis

Density Functional Theory (DFT) and ab initio studies, including Fourier Transform Infrared Spectroscopy (FT-IR), have been conducted on sulfonamide triazenes, providing insights into the structural and vibrational properties of these molecules. Such studies help in understanding the physical and chemical properties of compounds with therapeutic potential (Dabbagh et al., 2008).

Antimicrobial and Antiproliferative Activities

Research on derivatives of similar structures has demonstrated significant antimicrobial and antiproliferative activities. For instance, studies on sulfonamides incorporating various moieties have explored their inhibition against carbonic anhydrase isozymes, relevant in various physiological and pathological processes (Alafeefy et al., 2015). Another study synthesized spiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties, demonstrating their antimicrobial activities (Dalloul et al., 2017).

Crystallographic Studies

X-ray crystallography has been utilized to determine the crystal structures of related compounds, providing detailed insights into their molecular conformations. Such studies are crucial for understanding the interactions and binding modes of potential therapeutic agents (Little et al., 2008).

Synthetic Pathways and Chemical Properties

Research has also focused on the synthesis and chemical characterization of related synthetic cannabinoid receptor agonists, elucidating their metabolic fate and potential as therapeutic agents. These studies contribute to the broader understanding of synthetic routes and pharmacokinetic profiles of novel compounds (Richter et al., 2022).

properties

IUPAC Name

methyl 4-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S3/c1-13-11-25-18(19-13)26-12-14-7-9-20(10-8-14)27(22,23)16-5-3-15(4-6-16)17(21)24-2/h3-6,11,14H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGKXPNXWJIUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)benzoate

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